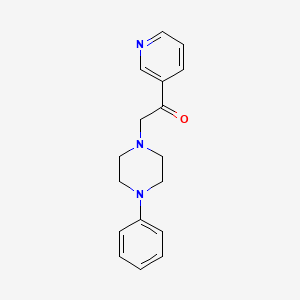

Piperazine, 1-nicotinoylmethyl-4-phenyl-

Description

Contextualizing Piperazine (B1678402) Derivatives in Contemporary Medicinal Chemistry

Piperazine derivatives represent a significant class of compounds in modern medicinal chemistry, with a broad spectrum of reported pharmacological activities. The piperazine ring is a common feature in numerous approved drugs, underscoring its therapeutic relevance. This prevalence is attributed to several key characteristics of the piperazine moiety.

The presence of two nitrogen atoms allows for straightforward chemical modification at two distinct points, enabling the creation of diverse libraries of compounds with fine-tuned properties. These nitrogen atoms can also participate in hydrogen bonding, a crucial interaction for drug-receptor binding. Furthermore, the piperazine ring can exist in a stable chair conformation, providing a defined three-dimensional structure that can be optimized for specific biological targets.

The versatility of the piperazine scaffold is reflected in the wide range of biological activities exhibited by its derivatives. These include, but are not limited to:

Anticonvulsant Activity: Numerous studies have demonstrated the potential of piperazine derivatives in the management of seizures. nih.govnih.gov The structural framework of these compounds allows for interaction with various targets in the central nervous system implicated in epilepsy.

Antipsychotic Activity: The development of atypical antipsychotics has seen the successful incorporation of the piperazine moiety. These compounds often exhibit complex pharmacological profiles, interacting with multiple neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov

Cholinesterase Inhibition: Some piperazine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes is a key therapeutic strategy in the management of Alzheimer's disease. nih.gov

Other Therapeutic Areas: The pharmacological reach of piperazine derivatives extends to other areas, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents.

The following table provides a glimpse into the diverse applications of piperazine derivatives in medicinal chemistry:

| Therapeutic Area | Example of Investigated Piperazine Derivative Class | Key Biological Target(s) |

| Epilepsy | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Ion channels, Neurotransmitter receptors |

| Schizophrenia | N-phenylpiperazine derivatives | Dopamine (D₂) and Serotonin (5-HT₂ₐ) receptors |

| Alzheimer's Disease | Piperazine derivatives with drug moieties | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) |

Rationale for Academic Investigation of Piperazine, 1-nicotinoylmethyl-4-phenyl-

While specific research detailing the rationale behind the synthesis and investigation of Piperazine, 1-nicotinoylmethyl-4-phenyl- is not extensively available in the public domain, a deductive understanding can be formed by examining its structural components and the known activities of related compounds.

The structure of Piperazine, 1-nicotinoylmethyl-4-phenyl- combines three key pharmacophoric elements: the piperazine core, a phenyl group at the N4 position, and a nicotinoylmethyl group at the N1 position.

The Phenylpiperazine Moiety: The 1-phenylpiperazine (B188723) scaffold is a well-established pharmacophore found in numerous centrally acting agents. Its presence often confers affinity for various neurotransmitter receptors, particularly dopamine and serotonin receptors. This makes it a valuable component in the design of drugs targeting neurological and psychiatric disorders. nih.govnih.gov

The Nicotinoyl Moiety: The nicotinoyl group, derived from nicotinic acid (Vitamin B3), is another biologically relevant fragment. Nicotinic acid and its derivatives are known to play roles in various physiological processes. The incorporation of a pyridine (B92270) ring, as seen in the nicotinoyl group, can influence the molecule's polarity, metabolic stability, and ability to interact with biological targets through hydrogen bonding and π-π stacking interactions.

The academic investigation of Piperazine, 1-nicotinoylmethyl-4-phenyl- is likely driven by the hypothesis that the combination of these two well-regarded pharmacophores could result in a novel compound with a unique pharmacological profile. Researchers may have sought to explore its potential as a modulator of central nervous system targets. For instance, based on the known properties of its constituent parts, this compound could be hypothesized to possess anticonvulsant, antipsychotic, or neuroprotective properties.

The synthesis of such a molecule allows for the exploration of structure-activity relationships (SAR). By systematically modifying the phenyl and nicotinoyl moieties, researchers can probe the structural requirements for optimal interaction with specific biological targets. For example, the substitution pattern on the phenyl ring can significantly impact receptor affinity and selectivity. nih.gov

In essence, the academic investigation of Piperazine, 1-nicotinoylmethyl-4-phenyl- is a logical step in the broader effort to expand the chemical space of piperazine derivatives and to discover new molecules with potential therapeutic value for a range of complex diseases. The detailed research findings from such investigations would be crucial in validating these initial hypotheses and guiding the future design of more potent and selective drug candidates.

Structure

3D Structure

Properties

CAS No. |

58013-12-0 |

|---|---|

Molecular Formula |

C17H19N3O |

Molecular Weight |

281.35 g/mol |

IUPAC Name |

2-(4-phenylpiperazin-1-yl)-1-pyridin-3-ylethanone |

InChI |

InChI=1S/C17H19N3O/c21-17(15-5-4-8-18-13-15)14-19-9-11-20(12-10-19)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2 |

InChI Key |

RHKFILUJULXCGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CN=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Piperazine, 1 Nicotinoylmethyl 4 Phenyl and Its Analogues

Established Synthetic Strategies for Piperazine (B1678402) Scaffolds

The construction of the piperazine ring is a well-established field in organic synthesis, with several robust methods available to chemists. These strategies can be broadly categorized into processes that form the heterocyclic ring and those that functionalize a pre-existing piperazine core.

Alkylation and Acylation Processes

N-alkylation and N-acylation are fundamental transformations for functionalizing the piperazine nucleus. In the context of synthesizing Piperazine, 1-nicotinoylmethyl-4-phenyl-, the key step would be the alkylation or acylation of 1-phenylpiperazine (B188723).

Alkylation: This typically involves the reaction of a piperazine derivative with an alkyl halide. For the target compound, this would entail reacting 1-phenylpiperazine with a nicotinoylmethyl halide, such as 2-chloro-1-(pyridin-3-yl)ethanone. These reactions are often performed in the presence of a base, like potassium carbonate, in a suitable solvent such as dimethylformamide (DMF). nih.gov A general procedure involves stirring the piperazine, alkyl halide, and base at room temperature or with heating to drive the reaction to completion. nih.gov

Acylation: This process involves the reaction of a piperazine with an acylating agent, such as an acid chloride or anhydride. For instance, various 4-substituted carbonyl-1-phenylpiperazines can be synthesized through the amidation of 1-phenylpiperazine with different acid halides in the presence of triethylamine. nih.gov Similarly, a series of 1-(4-(x-(4,5-dihydrothiazol-2-yl)phenyl)piperazin-1-yl)ethan-1-one derivatives were prepared by reacting the corresponding piperazine with acetic anhydride. nih.gov

Table 1: Examples of Alkylation and Acylation Reactions for Piperazine Functionalization

| Reaction Type | Piperazine Substrate | Reagent | Conditions | Product Type |

|---|---|---|---|---|

| Alkylation | 1-Phenylpiperazine | Alkyl halides, Benzyl halides | K2CO3, DMF | 4-Alkyl/Benzyl-1-phenylpiperazines nih.gov |

| Acylation | 1-Phenylpiperazine | Acid halides, Sulfonyl halides | Triethylamine | 4-Acyl/Sulfonyl-1-phenylpiperazines nih.gov |

| Acylation | 2-(x-(piperazin-1-yl)phenyl)-4,5-dihydrothiazole | Acetic anhydride | Diethyl ether, Room Temp | N-acetylated piperazine derivative nih.gov |

| Alkylation | 1-[3-(trifluoromethyl)phenyl]piperazine | 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Not specified | Flibanserin nih.gov |

Reductive Amination Protocols

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of N-substituted piperazines. This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Common reducing agents used in this protocol include sodium cyanoborohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. nih.govgoogle.comnih.gov This method can be applied to construct the piperazine ring itself or to introduce substituents. For example, differentially N,N-disubstituted piperazines can be synthesized from 2-oxopiperazine through a sequential reductive amination process. rsc.org The first reductive amination introduces a substituent and reduces the lactam, and a second reductive amination installs the second, different substituent. rsc.org Another approach involves the reductive amination of a β-keto ester to form a key 1,4-diamine precursor, which can then be cyclized to form the piperazine ring. nih.gov

Nucleophilic Substitution Approaches

Nucleophilic substitution is a cornerstone of piperazine synthesis, particularly for creating N-aryl piperazines. The two primary methods are:

Aromatic Nucleophilic Substitution (SNAr): This occurs when an amine, like piperazine, displaces a leaving group (often a halide) on an electron-deficient aromatic or heteroaromatic ring. mdpi.com The synthesis of N-arylpiperazines from activated aryl halides and piperazine is a common application. mdpi.com

Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are highly effective for coupling aryl halides with piperazine, even for non-activated aromatic systems. mdpi.com

For the synthesis of 1-phenylpiperazine, a key precursor to the title compound, a common industrial method involves the reaction of aniline with bis(2-chloroethyl)amine hydrochloride at high temperatures. nih.govresearchgate.net

Mannich Reaction Applications in Piperazine Synthesis

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.com This reaction is an effective method for aminoalkylation. oarjbp.com

In the context of piperazine chemistry, the Mannich reaction can be used to introduce aminomethyl groups onto various substrates, where piperazine acts as the amine component. For example, new Mannich bases have been prepared by reacting 1,2,4-triazole-3-thione derivatives with various piperazines and formaldehyde in ethanol. mdpi.com This approach allows for the modification of a substrate by linking it to a piperazine moiety through a methylene bridge, creating complex molecules with potential biological activity. mdpi.comnih.gov Bifunctional amines like piperazine can also be used to link two substrate molecules, creating bis-Mannich bases. nih.gov

Targeted Synthesis of Piperazine, 1-nicotinoylmethyl-4-phenyl- Precursors

The synthesis of the title compound relies on the efficient preparation of its key building blocks: 1-phenylpiperazine and a reactive form of the nicotinoylmethyl group.

1-Phenylpiperazine: This precursor is commercially available but can also be synthesized through several established routes. A prevalent method is the cyclization reaction between an appropriately substituted aniline and bis(2-chloroethyl)amine hydrochloride, often carried out in a high-boiling solvent like diglyme at elevated temperatures. researchgate.net Another approach involves the palladium-catalyzed Buchwald-Hartwig amination, coupling piperazine with an aryl halide like chlorobenzene. chemicalbook.com

Nicotinoylmethyl Precursors: The nicotinoylmethyl fragment is typically introduced using an alkylating agent. A common precursor is a 2-halo-1-(pyridin-3-yl)ethanone, such as 2-chloro-1-(pyridin-3-yl)ethanone or 2-bromo-1-(pyridin-3-yl)ethanone. These can be synthesized from nicotinic acid or its derivatives. For example, nicotinoyl chloride (the acid chloride of nicotinic acid) can be converted to the corresponding diazoketone, which upon treatment with HCl or HBr yields the desired α-haloketone.

The final step in synthesizing Piperazine, 1-nicotinoylmethyl-4-phenyl- would be the nucleophilic substitution reaction where the secondary amine of 1-phenylpiperazine attacks the electrophilic carbon of the nicotinoylmethyl halide, displacing the halide and forming the final product.

Optimization of Reaction Conditions and Yields for Piperazine Derivatives

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of piperazine derivatives. Key parameters that are often adjusted include the choice of solvent, base, catalyst, temperature, and reaction time.

Solvent Effects: The choice of solvent can significantly influence reaction rates and outcomes. For N-alkylation reactions, polar aprotic solvents like DMF or acetonitrile are commonly used as they effectively solvate the reactants without interfering with the nucleophilic amine. nih.gov In some cases, using an excess of a liquid amine reactant, such as piperazine itself, can serve as both a reactant and a solvent, providing an eco-friendly and cost-effective option. organic-chemistry.org

Base and Catalyst Selection: In alkylation and acylation reactions, a base is typically required to neutralize the acid generated. Inorganic bases like potassium carbonate (K2CO3) or organic bases like triethylamine (Et3N) are frequently employed. nih.gov For metal-catalyzed reactions, the choice of ligand is critical. For instance, in palladium-catalyzed N-alkylation, phosphine ligands like P(2-Fur)3 have been shown to be effective. chemrxiv.org The development of new catalysts, such as bimetallic Pt-Pd nanoparticles on TiO2 for photocatalytic N-alkylation, continues to improve the efficiency and scope of these reactions. chemrxiv.org

Temperature and Reaction Time: Reaction kinetics are highly dependent on temperature. While many N-alkylation reactions proceed at room temperature, others require heating to achieve a reasonable rate. nih.govnih.gov For example, the synthesis of N-arylpiperazines from aryl chlorides may require temperatures of 90 °C for several hours. chemicalbook.com Optimization studies often involve screening different temperatures and monitoring the reaction progress over time using techniques like HPLC to determine the optimal conditions for maximizing yield and minimizing side-product formation. googleapis.com

Table 2: Factors Influencing Optimization of Piperazine Synthesis

| Parameter | Influence on Reaction | Examples |

|---|---|---|

| Solvent | Affects solubility, reaction rate, and mechanism. | Polar aprotic solvents (DMF, Acetonitrile) for N-alkylation. nih.gov Nonpolar solvents for certain reductive aminations. chemrxiv.org |

| Base | Neutralizes acid byproducts, can influence nucleophilicity. | K2CO3, Cs2CO3 (inorganic); Triethylamine, DIPEA (organic). nih.govgoogleapis.com |

| Catalyst/Ligand | Essential for cross-coupling reactions; influences rate and selectivity. | Palladium with phosphine ligands (Buchwald-Hartwig). mdpi.com Copper salts (Ullmann). mdpi.com |

| Temperature | Controls reaction rate; higher temperatures can increase rate but may also lead to side products. | Reactions can range from 0 °C to reflux temperatures (>150 °C). nih.govresearchgate.net |

| Reaction Time | Must be sufficient for completion but not so long as to cause product degradation. | Monitored by TLC or HPLC; can range from hours to days. google.comgoogleapis.com |

Analytical Characterization Techniques for Structural Confirmation

The structural confirmation of "Piperazine, 1-nicotinoylmethyl-4-phenyl-" and its analogues relies on a synergistic application of spectroscopic methods. These techniques provide complementary information regarding the compound's molecular framework, connectivity of atoms, and functional groups. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

For a compound like "Piperazine, 1-nicotinoylmethyl-4-phenyl-," the ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to the protons in the phenyl, piperazine, and nicotinoyl moieties. The aromatic protons of the phenyl group and the nicotinoyl group would appear in the downfield region (typically δ 6.5-9.0 ppm). The chemical shifts and splitting patterns of these signals would provide crucial information about the substitution pattern on the aromatic rings. The protons on the piperazine ring would likely appear as multiplets in the upfield region (typically δ 2.5-4.0 ppm), and their integration would confirm the number of protons on the ring. The methylene protons of the nicotinoylmethyl group would likely appear as a singlet, integrating to two protons.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of all proton and carbon signals. For instance, in related phenylpiperazine derivatives, complete assignments of ¹H and ¹³C NMR chemical shifts have been achieved using these 2D NMR techniques nih.gov.

Expected ¹H NMR Spectral Data for Piperazine, 1-nicotinoylmethyl-4-phenyl- (Predicted)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 6.8 - 7.3 | Multiplet |

| Piperazine-H (adjacent to N-phenyl) | 3.1 - 3.3 | Multiplet |

| Piperazine-H (adjacent to N-CH₂) | 2.6 - 2.8 | Multiplet |

| -CH₂- (nicotinoylmethyl) | 3.7 - 3.9 | Singlet |

| Nicotinoyl-H | 7.4 - 9.1 | Multiplets |

Expected ¹³C NMR Spectral Data for Piperazine, 1-nicotinoylmethyl-4-phenyl- (Predicted)

| Carbon Atom | Expected Chemical Shift (ppm) |

| Phenyl C (quaternary) | 150 - 152 |

| Phenyl CH | 115 - 130 |

| Piperazine C (adjacent to N-phenyl) | 48 - 52 |

| Piperazine C (adjacent to N-CH₂) | 52 - 55 |

| -CH₂- (nicotinoylmethyl) | 60 - 63 |

| C=O (nicotinoylmethyl) | 168 - 172 |

| Nicotinoyl C | 123 - 155 |

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For "Piperazine, 1-nicotinoylmethyl-4-phenyl-," high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its molecular formula (C₁₇H₁₉N₃O).

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The fragmentation of related phenylpiperazine derivatives often involves cleavage of the piperazine ring, providing valuable structural information. For instance, the mass spectrum of 1-phenylpiperazine shows a base peak corresponding to the loss of a C₂H₄N fragment from the piperazine ring. Similar fragmentation pathways would be expected for the title compound, with additional fragments corresponding to the nicotinoylmethyl moiety.

Predicted Mass Spectrometry Data for Piperazine, 1-nicotinoylmethyl-4-phenyl-

| Ion | m/z (predicted) |

| [M+H]⁺ | 282.1601 |

| [M+Na]⁺ | 304.1420 |

| [M+K]⁺ | 320.1159 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "Piperazine, 1-nicotinoylmethyl-4-phenyl-" would be expected to show characteristic absorption bands for the amide carbonyl group (C=O stretch) around 1650-1680 cm⁻¹. The spectrum would also display C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N stretching vibrations associated with the piperazine ring and the amide linkage. The presence of the pyridine (B92270) ring would be indicated by characteristic C=C and C=N stretching vibrations in the fingerprint region.

Pharmacological Spectrum and Preclinical Efficacy of Piperazine, 1 Nicotinoylmethyl 4 Phenyl

In Vitro Assessments of Biological Activities

Antihistaminic Potential

There is no specific research data available from in vitro assessments to confirm or refute the antihistaminic potential of Piperazine (B1678402), 1-nicotinoylmethyl-4-phenyl-. Although the piperazine moiety is a structural component of some known antihistaminic drugs, the activity of any given derivative is highly dependent on its complete chemical structure. Without dedicated experimental studies, any potential antihistaminic activity of this specific compound remains purely speculative.

Anti-inflammatory Efficacy

There is a lack of specific in vitro studies investigating the anti-inflammatory efficacy of Piperazine, 1-nicotinoylmethyl-4-phenyl-. While various derivatives of piperazine have been explored for their potential to modulate inflammatory pathways, the specific effects of the 1-nicotinoylmethyl-4-phenyl- substitution have not been reported. Therefore, the anti-inflammatory profile of this compound is currently uncharacterized.

Anticancer Activity and Apoptosis Induction in Cell Lines

The compound, identified in research as C505, has demonstrated significant anticancer properties in preclinical studies. It exhibits potent inhibitory effects on the growth of various cancer cell lines and induces programmed cell death, or apoptosis, through the modulation of multiple cancer-related signaling pathways.

Initial high-throughput screening of a compound library identified this piperazine derivative as a promising anticancer agent. Its efficacy was confirmed against a panel of human cancer cell lines, including chronic myelogenous leukemia (K562), cervical cancer (HeLa), and gastric adenocarcinoma (AGS). The compound showed potent cytotoxicity at very low concentrations.

The primary mechanism underlying its anticancer effect is the induction of caspase-dependent apoptosis. Further investigation into its molecular mechanism revealed that the compound inhibits several key signaling pathways that are often overactive in cancer, including the PI3K/AKT pathway. By reducing the phosphorylation of AKT, it disrupts a major pathway involved in cancer cell proliferation and survival.

Research Findings:

Growth Inhibition: The compound's potency is highlighted by its low half-maximal growth inhibition (GI₅₀) values across different cancer cell lines.

Apoptosis Induction: Treatment with the compound leads to a time-dependent increase in the apoptotic cell population.

Mechanism of Action: The pro-apoptotic activity is mediated through the inhibition of critical cancer signaling pathways, such as PI3K/AKT.

Below is a data table summarizing the growth inhibition findings.

| Cell Line | Cancer Type | GI₅₀ (µM) |

| K562 | Chronic Myelogenous Leukemia | 0.058 |

| AGS | Gastric Adenocarcinoma | 0.055 |

| HeLa | Cervical Cancer | 0.155 |

Antiviral Activity against Specific Pathogens (e.g., Influenza A Virus)

Information regarding the specific antiviral activity of Piperazine, 1-nicotinoylmethyl-4-phenyl- against pathogens such as the Influenza A virus is not available in the reviewed scientific literature.

In Vivo Preclinical Model Evaluations

Neuropharmacological Activities in Animal Models

No specific studies on the in vivo neuropharmacological activities of Piperazine, 1-nicotinoylmethyl-4-phenyl- in animal models were identified in the literature.

Anxiolytic-like Activity Modulation

Data on the anxiolytic-like activity modulation of Piperazine, 1-nicotinoylmethyl-4-phenyl- in animal models is not available.

Antidepressant-like Activity Modulation

Data on the antidepressant-like activity modulation of Piperazine, 1-nicotinoylmethyl-4-phenyl- in animal models is not available.

Analgesic Activities in Experimental Animals

Information regarding the analgesic activities of Piperazine, 1-nicotinoylmethyl-4-phenyl- in experimental animals could not be located in the reviewed scientific literature.

Mechanistic Elucidation and Molecular Target Identification of Piperazine, 1 Nicotinoylmethyl 4 Phenyl

Receptor Interaction Profiling

Currently, there is no published data on the receptor interaction profile of Piperazine (B1678402), 1-nicotinoylmethyl-4-phenyl-. Research on other phenylpiperazine derivatives suggests that this class of compounds can interact with a variety of central nervous system receptors. For instance, some derivatives have shown affinity for dopamine (B1211576) and serotonin (B10506) receptors, while others have been noted for their effects on GABAergic systems. However, without specific binding assays and functional studies on Piperazine, 1-nicotinoylmethyl-4-phenyl-, any discussion of its receptor interactions would be purely speculative.

Characterization of Binding Sites and Ligand-Receptor Dynamics

The specific binding sites and the dynamics of the interaction between Piperazine, 1-nicotinoylmethyl-4-phenyl- and any potential receptor targets have not been characterized. Understanding these dynamics would require experimental approaches such as radioligand binding assays and computational molecular docking studies, which are not available in the existing literature for this compound.

Allosteric Modulation and Receptor Functional Responses

Information regarding any allosteric modulatory effects or the functional responses (e.g., agonist, antagonist, or inverse agonist activity) of Piperazine, 1-nicotinoylmethyl-4-phenyl- at various receptors is absent from scientific records. Such studies are crucial for determining the therapeutic potential and pharmacological profile of a compound.

Interactions with Serotonergic and GABAergic Pathways

While other piperazine derivatives have been investigated for their influence on serotonergic and GABAergic pathways, which are critical in regulating mood, anxiety, and seizure thresholds, no such studies have been conducted on Piperazine, 1-nicotinoylmethyl-4-phenyl-.

Enzyme Modulation and Inhibition Kinetics

There is no available data on the ability of Piperazine, 1-nicotinoylmethyl-4-phenyl- to modulate enzyme activity. Studies on other piperazine-containing compounds have explored their potential as inhibitors of enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. The inhibition kinetics, including parameters like IC50 and Ki values, for Piperazine, 1-nicotinoylmethyl-4-phenyl- against any enzymatic target are yet to be determined.

Intracellular Signaling Pathway Perturbations

The effects of Piperazine, 1-nicotinoylmethyl-4-phenyl- on intracellular signaling pathways remain uninvestigated. Research in this area would be necessary to understand the downstream cellular consequences of any receptor binding or enzyme modulation, such as changes in second messenger levels (e.g., cAMP, Ca2+) or the activation of specific protein kinases.

Mechanisms Underlying Antioxidant and Antimicrobial Actions

There is no scientific evidence to suggest that Piperazine, 1-nicotinoylmethyl-4-phenyl- possesses antioxidant or antimicrobial properties. Consequently, the mechanisms underlying such potential actions have not been studied. Elucidating any such activities would require in vitro assays to assess its ability to scavenge free radicals or inhibit microbial growth, followed by mechanistic studies to understand the underlying chemical processes.

Structure Activity Relationships Sar and Molecular Design Principles

Impact of Substituents on the Piperazine (B1678402) Core

The piperazine ring is a common scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity. In analogues of 1-nicotinoylmethyl-4-phenylpiperazine, modifications to the piperazine core can significantly influence potency and selectivity. For instance, the introduction of a methyl group onto the piperazine ring can introduce chirality, leading to stereoisomers with potentially distinct biological activities and receptor selectivities.

Studies on related arylpiperazine compounds have shown that substitution at the N1 and N4 positions is crucial for interaction with various receptors. The nature of the substituent at the N1 position, in this case, the nicotinoylmethyl group, plays a significant role in defining the pharmacological class of the compound. The N4-phenyl group is also a key feature, and its modifications are discussed in the following section.

Influence of Phenyl Moiety Modifications on Activity

The phenyl group attached to the N4 position of the piperazine ring is a critical component for the biological activity of 1-nicotinoylmethyl-4-phenylpiperazine and its analogues. The electronic and steric properties of substituents on this aromatic ring can profoundly impact receptor affinity and selectivity.

Research on various N-arylpiperazines has demonstrated that the position and nature of substituents on the phenyl ring are key for modulating activity. For example, in a series of N-(substituted phenyl)piperazine-based conjugates, the introduction of lipophilic and electron-withdrawing groups on the phenyl ring was found to influence antimycobacterial activity. Specifically, substituents such as trifluoromethyl (CF3) and fluoro (F) groups at the 3'- or 4'-positions of the phenyl ring were shown to enhance in vitro activity against certain mycobacterial strains.

The following table summarizes the impact of phenyl moiety substitutions on the activity of related arylpiperazine compounds, providing insights into potential modifications for 1-nicotinoylmethyl-4-phenylpiperazine.

| Phenyl Ring Substituent | Position | Observed Effect on Activity |

| 3'-Trifluoromethyl (-CF3) | meta | Improved in vitro antimycobacterial activity |

| 4'-Fluoro (-F) | para | Improved in vitro antimycobacterial activity |

| 3',4'-Dichloro (-Cl) | meta, para | Potent inhibition of certain cancer cell lines |

Role of the Nicotinoylmethyl Group in Pharmacological Selectivity

The nicotinoylmethyl group, which is attached to the N1 position of the piperazine core, is a defining feature of the molecule and is expected to play a crucial role in its pharmacological selectivity. The nicotinoyl moiety, a derivative of nicotinic acid (Vitamin B3), is a key structural element in various biologically active compounds, including coenzymes like NAD and NADP.

In the context of 1-nicotinoylmethyl-4-phenylpiperazine, the nicotinoylmethyl group likely contributes to the molecule's interaction with specific biological targets. The pyridine (B92270) ring within this group, with its nitrogen atom, can participate in hydrogen bonding and other electrostatic interactions with receptor binding sites. The carbonyl group of the acetyl linker also provides a potential hydrogen bond acceptor.

The specific arrangement of the pyridine nitrogen and the carbonyl group can confer selectivity for certain receptor subtypes. For instance, in the field of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, the orientation of the pyridine ring and the presence of a hydrogen bond acceptor are critical for high-affinity binding. While direct studies on the role of the nicotinoylmethyl group in this specific compound are limited, its structural similarity to known nicotinic agonists suggests a potential interaction with nAChRs.

Stereochemical Considerations in Ligand-Target Interactions

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. While 1-nicotinoylmethyl-4-phenylpiperazine itself is not chiral, the introduction of substituents on the piperazine ring or on the nicotinoylmethyl linker could create stereocenters.

Studies on chiral methyl-substituted aryl piperazinium compounds have demonstrated that stereoisomers can exhibit distinct selectivity for different receptor subtypes. For example, the placement of a methyl group at the C2 or C3 position of the piperazine ring can lead to enantiomers with significantly different activities at α7 and α9 nicotinic acetylcholine receptors. This highlights the importance of stereochemistry in the precise fit of a ligand into its target binding pocket. Any future design of analogues of 1-nicotinoylmethyl-4-phenylpiperazine that involves the creation of chiral centers would necessitate the separation and individual biological evaluation of the stereoisomers to fully understand their pharmacological profiles.

Pharmacophore Elucidation for Optimized Biological Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Elucidating the pharmacophore for 1-nicotinoylmethyl-4-phenylpiperazine and its analogues is crucial for designing new compounds with optimized activity.

Based on the structural components of the molecule and SAR data from related compounds, a hypothetical pharmacophore model can be proposed. Key features would likely include:

Aromatic/Hydrophobic Feature: Corresponding to the 4-phenyl group.

Hydrogen Bond Acceptor: The carbonyl oxygen of the nicotinoylmethyl group.

Hydrogen Bond Acceptor/Aromatic Feature: The nitrogen atom of the pyridine ring.

Basic Nitrogen Atom: The N1 atom of the piperazine ring.

The spatial relationship between these features is critical. The distance and angles between the phenyl ring, the carbonyl group, and the pyridine nitrogen will dictate the molecule's ability to fit into a specific receptor binding site. Computational modeling and the synthesis and testing of a diverse set of analogues are necessary to refine this pharmacophore model. A well-defined pharmacophore can then be used for virtual screening of compound libraries to identify new potential ligands with similar biological activity.

Computational and Theoretical Investigations of Piperazine, 1 Nicotinoylmethyl 4 Phenyl

Molecular Docking Simulations for Ligand-Target Complexation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode of a ligand to a protein's active site.

Prediction of Binding Modes and Interaction Fingerprints

Molecular docking simulations for phenylpiperazine derivatives often reveal key binding modes within the active sites of their respective protein targets. For instance, studies on various phenylpiperazine-containing compounds have shown that the phenyl group frequently engages in hydrophobic interactions, while the piperazine (B1678402) nitrogen atoms can act as hydrogen bond acceptors or become protonated to form ionic interactions. The specific orientation and interactions, or "interaction fingerprint," are dictated by the nature of the substituents on the phenylpiperazine core.

In a study of novel piperazine-1,3,4-oxadiazole-quinoline hybrids, molecular docking was used to determine the binding mode and orientation of these compounds within the GABAA receptor. Similarly, investigations into other phenylpiperazine derivatives as potential antipsychotic agents have used docking to elucidate their interactions with dopamine (B1211576) D2 and 5-hydroxytryptamine 5-HT(1A) receptors. nih.gov These studies typically show the phenyl group occupying a hydrophobic pocket, while the piperazine ring or other functional groups form hydrogen bonds or salt bridges with the receptor.

Table 1: Illustrative Binding Interactions for Phenylpiperazine Derivatives

| Interaction Type | Common Interacting Moieties on Ligand | Potential Interacting Residues in a Protein |

|---|---|---|

| Hydrogen Bonding | Piperazine nitrogen atoms, carbonyl oxygen | Aspartic acid, Glutamic acid, Serine, Threonine |

| Hydrophobic Interactions | Phenyl ring, other aromatic substituents | Leucine, Isoleucine, Valine, Phenylalanine |

| Pi-Pi Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Identification of Key Amino Acid Residues for Binding Affinity

In another example involving a phenyl-piperazine scaffold as an eIF4A1 inhibitor, computational studies predicted that the compound targets the ATP-binding site. While the specific interacting residues for Piperazine, 1-nicotinoylmethyl-4-phenyl- would depend on its biological target, it is the identification of such key residues that guides the rational design of more potent and selective analogs.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with a binding partner.

Ligand-Protein Interaction Dynamics

MD simulations can reveal the stability of the interactions predicted by molecular docking. For phenylpiperazine derivatives, MD studies have been used to evaluate the energetics and stability of the ligand-protein complex. In the investigation of phenyl-piperazine scaffolds as eIF4A1 inhibitors, 300 ns MD simulations were employed to assess the binding of hit compounds. These simulations can track the movement of the ligand in the binding pocket and the conformational changes in the protein, providing a more realistic model of the biological system.

The stability of key hydrogen bonds and hydrophobic contacts can be monitored throughout the simulation, and the binding free energy can be calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

Conformational Landscape Analysis

The biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional conformation. Conformational analysis of phenylpiperazine derivatives has shown that the substitution pattern can significantly influence the preferred shape of the molecule. For instance, a study on 2-substituted piperazines revealed that an axial conformation was generally preferred for 1-acyl and 1-aryl derivatives. This conformational preference was found to be crucial for the molecule's ability to bind to the α7 nicotinic acetylcholine (B1216132) receptor.

For Piperazine, 1-nicotinoylmethyl-4-phenyl-, a conformational analysis would explore the rotational freedom around the single bonds, particularly the bond connecting the nicotinoylmethyl group to the piperazine ring and the bond between the phenyl group and the other piperazine nitrogen. This analysis would identify the low-energy conformations that are most likely to be biologically relevant.

Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. These calculations can be used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties.

For a related compound, 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate, DFT calculations were performed to investigate its molecular geometry, electronic characteristics, and vibrational properties. Such calculations can provide precise bond lengths and angles, which can be compared with experimental data if available. Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can offer insights into the molecule's reactivity and the sites that are most likely to be involved in chemical reactions or intermolecular interactions. These quantum mechanical methods provide a fundamental understanding of the molecule's intrinsic properties that underpin its behavior in biological systems.

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Structure |

|---|---|

| Piperazine, 1-nicotinoylmethyl-4-phenyl- | C₁₇H₁₉N₃O |

| 1-phenylpiperazin-1,4-diium nitrate monohydrate | C₁₀H₁₇N₄O₇ |

| 1-Phenyl-4-Benzoyl-1-Hydro-Triazole | C₁₅H₁₃N₃O |

| 2-substituted piperazines | Varies |

| Piperazine-1,3,4-oxadiazole-quinoline hybrids | Varies |

HOMO-LUMO Energy Gap Analysis for Reactivity

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic properties of a compound. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for predicting molecular reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and less stable, as electrons can be easily excited to a higher energy state. researchgate.net These energies are computationally determined, typically using DFT methods, and are essential for interpreting electronic transitions and charge transfer possibilities. researchgate.netresearchgate.net

The electronic properties, such as HOMO and LUMO energies, can be measured using time-dependent DFT (TD-DFT) approaches. researchgate.net For aromatic and heterocyclic compounds, the energy gap typically falls within a range that defines their characteristic stability and reactivity. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.65 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

For Piperazine, 1-nicotinoylmethyl-4-phenyl-, NBO analysis would reveal key intramolecular charge transfer events. Significant interactions would be expected between the lone pair orbitals of nitrogen and oxygen atoms and the antibonding orbitals of the aromatic rings and carbonyl group. These hyperconjugative interactions lead to charge delocalization from the electron-rich piperazine and nicotinoyl moieties to the phenyl ring, enhancing the molecule's stability. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N8 | π(C1-C2) | 5.8 |

| LP(1) O1 | σ(N2-C7) | 3.2 |

| π(C3-C4) | π*(C5-C6) | 19.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. It helps in identifying the regions that are rich or deficient in electrons, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates electron-rich regions (most negative potential), suitable for electrophilic attack, and blue indicates electron-poor regions (most positive potential), susceptible to nucleophilic attack. researchgate.net Green and yellow represent regions with intermediate or near-zero potential. researchgate.net

In the MEP map of Piperazine, 1-nicotinoylmethyl-4-phenyl-, the most negative potential (red/yellow regions) would be concentrated around the carbonyl oxygen atom and the nitrogen atom of the pyridine (B92270) ring due to their high electronegativity and lone pairs of electrons. These sites represent the primary locations for electrophilic interactions. Conversely, the most positive potential (blue regions) would be located on the hydrogen atoms, particularly those attached to the aromatic rings, making them susceptible to nucleophilic attack.

First Hyperpolarizability Value Determination for Non-linear Optical Activity

The non-linear optical (NLO) properties of a molecule are determined by its response to an applied electric field. The first hyperpolarizability (β) is a key indicator of a molecule's potential for NLO applications, such as in optical switching and frequency conversion technologies. researchgate.net Molecules with significant intramolecular charge transfer (ICT) from a donor to an acceptor group often exhibit large β values. researchgate.net

Computational chemistry allows for the calculation of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) to assess a compound's NLO potential. researchgate.net For Piperazine, 1-nicotinoylmethyl-4-phenyl-, the presence of electron-donating (piperazine) and electron-accepting (nicotinoyl) moieties connected through a π-conjugated system suggests the possibility of ICT and, consequently, NLO activity. Theoretical calculations would quantify this potential by comparing its β value to that of known NLO materials like urea.

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 3.45 |

| Mean Polarizability (α) (a.u.) | 215.3 |

| First Hyperpolarizability (β) (a.u.) | 480.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural or physicochemical properties of a molecule determine its activity. QSAR models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. researchgate.net

The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors can be physicochemical (e.g., LogP), electronic (e.g., atomic charges), or topological (e.g., molecular connectivity indices). nih.gov Statistical methods, such as partial least squares (PLS) regression or neural networks, are then employed to build a model that relates these descriptors to the observed biological activity. nih.govnih.gov

For the piperazine class of compounds, QSAR models have been successfully developed to predict various biological activities, including enzyme inhibition and receptor binding affinity. nih.govresearchgate.net A QSAR study involving Piperazine, 1-nicotinoylmethyl-4-phenyl- would require a dataset of structurally similar compounds with known activities against a specific biological target. By calculating its molecular descriptors, its activity could then be predicted using a validated QSAR model, providing valuable guidance for further experimental investigation. nih.gov

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction Methodologies (Theoretical Aspects Only)

In silico methods are indispensable in modern drug discovery for the early prediction of a compound's pharmacokinetic and pharmacodynamic properties. nih.gov These computational approaches assess a molecule's likely behavior in the body, focusing on Absorption, Distribution, Metabolism, and Excretion (ADME). jetir.org By predicting these properties at the outset, researchers can prioritize compounds with favorable profiles and eliminate those likely to fail in later stages, thereby saving significant time and resources. nih.gov

The theoretical methodologies involve a range of computational models. Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. pharmacophorejournal.com Other key pharmacokinetic parameters predicted computationally include aqueous solubility (LogS), plasma protein binding, and potential for crossing the blood-brain barrier. nih.govjetir.org These predictions are based on algorithms derived from large datasets of experimental results and are used to build a comprehensive in silico ADME profile. nih.gov The integration of these predictive tools allows for the rational design of molecules with improved pharmacokinetic characteristics. pharmacophorejournal.com

| Property Class | Specific Parameter | Theoretical Significance |

|---|---|---|

| Absorption | Aqueous Solubility (LogS) | Predicts dissolution rate and absorption from the GI tract. |

| Blood-Brain Barrier (BBB) Penetration | Indicates potential for CNS activity. | |

| Distribution | Plasma Protein Binding (PPB) | Affects the fraction of free drug available to act on targets. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| Drug-Likeness | Lipinski's Rule of Five | Assesses if a compound has properties consistent with oral bioavailability. |

Derivatization and Analog Development Strategies

Rational Design Principles for Novel Piperazine (B1678402), 1-nicotinoylmethyl-4-phenyl- Analogues

The rational design of new analogs is guided by established principles aimed at optimizing the molecule's interaction with its biological target. For phenylpiperazine derivatives, these principles often involve modifying the electronic and steric properties of the phenyl and nicotinoyl moieties.

One key strategy involves the introduction of various substituents onto the phenyl ring. The nature and position of these substituents can significantly influence the compound's lipophilicity and its ability to form specific interactions, such as hydrogen bonds or van der Waals forces, with the target protein. For instance, the addition of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic ring, thereby modulating its binding affinity.

Another design principle focuses on the modification of the nicotinoylmethyl group. Alterations to the pyridine (B92270) ring within this group, such as the introduction of substituents or its replacement with other heterocyclic systems, can impact the compound's solubility, metabolic stability, and target selectivity. Furthermore, the linker connecting the piperazine and nicotinoyl moieties can be varied in length and flexibility to achieve optimal orientation within the binding site.

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in the rational design process. These techniques allow for the prediction of how different structural modifications will affect the binding affinity and biological activity of the analogs, thereby guiding the synthetic efforts towards the most promising candidates.

Synthesis and Biological Evaluation of Concomitant Heterocyclic Modifications (e.g., azole moieties, purine (B94841) nucleobase analogs)

Building upon the principles of rational design, a significant area of research has been the synthesis of analogs incorporating other heterocyclic systems, such as azole moieties and purine nucleobase analogs, in place of or in addition to the existing nicotinoyl group.

Azole Moieties:

Purine Nucleobase Analogs:

Purine analogs are another class of heterocyclic modifications that have been investigated. These structures, being mimics of endogenous nucleobases, can interact with a variety of biological targets, including enzymes and receptors involved in nucleic acid metabolism. The synthesis of purine-containing piperazine derivatives has led to compounds with potent anticancer activities. nih.gov For example, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs have been shown to act as potent anticancer agents. nih.gov The biological evaluation of these compounds often involves in vitro cytotoxicity assays against various cancer cell lines.

The general synthetic approach for these heterocyclic modifications is outlined below:

| Starting Material | Reagent | Resulting Moiety | Reference |

| Functionalized Phenylpiperazine | Azole-containing electrophile | Azole-modified piperazine | drugfuture.com |

| 6-chloropurine derivative | Substituted phenylpiperazine | Purine-piperazine analog | nih.gov |

Lead Optimization Strategies Based on SAR Insights

Once a series of analogs has been synthesized and biologically evaluated, the resulting data on their structure-activity relationships (SAR) guide the lead optimization process. SAR studies aim to identify the key structural features responsible for the desired biological activity and to systematically modify the lead compound to enhance its properties.

For phenylpiperazine derivatives, SAR insights often highlight the importance of the substituents on the phenyl ring. For example, studies on similar scaffolds have shown that the presence and position of halogen atoms or other functional groups on the phenyl ring can dramatically influence potency and selectivity. nih.gov

Lead optimization also focuses on improving the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties. Modifications that enhance metabolic stability, such as the introduction of blocking groups at sites of metabolic attack, are common strategies. Furthermore, optimizing the lipophilicity of the molecule is crucial for achieving good oral bioavailability and brain penetration if the target is within the central nervous system.

A typical lead optimization cycle involves:

SAR Analysis: Identifying key structural determinants of activity and selectivity from initial screening data.

Iterative Design and Synthesis: Creating new analogs with targeted modifications based on SAR insights.

In-depth Biological Profiling: Evaluating the optimized compounds in a broader range of in vitro and in vivo assays to assess their efficacy, selectivity, and ADME properties.

Through this iterative process, lead compounds can be refined into clinical candidates with improved therapeutic potential.

Future Research Directions and Therapeutic Implications

Exploration of Uncharted Biological Activities and Disease Applications

The current understanding of the biological profile of "Piperazine, 1-nicotinoylmethyl-4-phenyl-" is nascent, leaving a vast and fertile ground for exploration. The constituent chemical motifs, namely the phenylpiperazine and nicotinoyl groups, are independently associated with a wide range of pharmacological effects, hinting at a rich and multifaceted potential for the hybrid molecule.

Future research should systematically investigate a broad array of biological targets. Given that arylpiperazine derivatives are known to interact with various receptors in the central nervous system (CNS), initial screening should focus on targets implicated in neurological and psychiatric disorders. researchgate.net The versatile nature of the piperazine (B1678402) nucleus allows for its incorporation into compounds with diverse therapeutic applications, including antidepressant, antipsychotic, and anxiolytic activities. researchgate.netresearchgate.net

Furthermore, the nicotinoyl portion of the molecule, a derivative of niacin (Vitamin B3), suggests potential roles in metabolic pathways and cellular signaling. This opens up avenues for investigating its efficacy in metabolic disorders, inflammatory conditions, and even as an adjunct in cancer therapy. Phenylpiperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, and the addition of a nicotinoyl group could modulate this activity or introduce novel mechanisms of action. mdpi.comacs.org

A proposed roadmap for exploring these uncharted territories is presented in the table below:

| Potential Therapeutic Area | Specific Disease Targets/Applications | Rationale based on Structural Moieties |

| Neurology & Psychiatry | Depression, Anxiety, Schizophrenia, Neurodegenerative Diseases | Phenylpiperazine is a core component of many CNS-active drugs. researchgate.net |

| Oncology | Various Cancer Cell Lines (e.g., breast, lung, leukemia) | Arylpiperazines have shown anti-proliferative and cytotoxic activities. mdpi.com |

| Metabolic Disorders | Dyslipidemia, Type 2 Diabetes | The nicotinoyl moiety is related to niacin, which has known metabolic effects. |

| Inflammatory Diseases | Rheumatoid Arthritis, Inflammatory Bowel Disease | Both piperazine and nicotinamide (B372718) derivatives have been investigated for anti-inflammatory properties. |

| Infectious Diseases | Bacterial, Fungal, and Viral Infections | Piperazine derivatives have been explored for their antimicrobial potential. researchgate.net |

Advancements in Asymmetric Synthesis and Stereoselective Approaches

The potential for stereoisomerism in derivatives of "Piperazine, 1-nicotinoylmethyl-4-phenyl-", should a chiral center be introduced, necessitates the development of advanced asymmetric and stereoselective synthetic methods. The biological activity of chiral drugs is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. rsc.org

Future synthetic research should focus on methodologies that allow for the controlled synthesis of specific stereoisomers. This is particularly relevant as the majority of currently marketed piperazine-containing drugs are N1,N4-disubstituted, leaving a significant chemical space of carbon-substituted, and therefore potentially chiral, piperazines largely unexplored. rsc.orgmdpi.com

Key areas for advancement in the synthesis of chiral analogues of "Piperazine, 1-nicotinoylmethyl-4-phenyl-" include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for the enantioselective functionalization of the piperazine ring.

Chiral Pool Synthesis: The utilization of readily available chiral starting materials to construct the piperazine core with a predefined stereochemistry.

Diastereoselective Reactions: The use of substrate-controlled or reagent-controlled diastereoselective reactions to introduce new stereocenters with high selectivity.

Recent progress in the C–H functionalization of piperazines, including photoredox catalysis, opens up new possibilities for introducing substituents at the carbon atoms of the piperazine ring in a stereocontrolled manner. mdpi.comencyclopedia.pub These advancements will be crucial for systematically evaluating the structure-activity relationship (SAR) of different stereoisomers and identifying the most potent and selective therapeutic candidates.

Refinement and Integration of Advanced Computational Models

In modern drug discovery, computational models are indispensable tools for predicting the properties of new chemical entities, thereby accelerating the research and development process and reducing costs. For "Piperazine, 1-nicotinoylmethyl-4-phenyl-", the refinement and integration of advanced computational models will be pivotal in guiding its development.

In silico methods can be employed to predict a range of properties, including:

Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion properties can be estimated to assess the potential drug-like qualities of the compound. dergipark.org.tr

Toxicity: Potential toxic liabilities can be identified early in the development process, minimizing the risk of late-stage failures.

Drug-Target Interactions: Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of the compound with various biological targets. nih.govrsc.orgnih.gov This can help in prioritizing experimental screening efforts and in understanding the molecular basis of its activity.

The table below summarizes key computational predictions for drug-like properties that should be investigated for "Piperazine, 1-nicotinoylmethyl-4-phenyl-".

| Predicted Property | Computational Method | Significance in Drug Development |

| Lipophilicity (LogP) | Various algorithms (e.g., ALOGP, XLOGP3) | Influences absorption, distribution, and metabolism. dergipark.org.tr |

| Aqueous Solubility (LogS) | Predictive models | Crucial for oral bioavailability. |

| Blood-Brain Barrier Permeability | In silico models | Determines potential for CNS activity. |

| Cytochrome P450 Inhibition | QSAR models, docking | Predicts potential for drug-drug interactions. |

| hERG Inhibition | Predictive models | Assesses risk of cardiotoxicity. |

| Binding Affinity to Targets | Molecular Docking, Free Energy Calculations | Predicts potency and selectivity. rsc.org |

By integrating these computational predictions with experimental data, a more comprehensive understanding of the therapeutic potential and liabilities of "Piperazine, 1-nicotinoylmethyl-4-phenyl-" can be achieved, facilitating a more rational and efficient drug development process.

Potential for Synergistic Therapeutic Combinations

The complexity of many diseases, particularly cancer and infectious diseases, often necessitates the use of combination therapies to achieve optimal therapeutic outcomes. plos.orgresearchgate.net Investigating the potential of "Piperazine, 1-nicotinoylmethyl-4-phenyl-" in synergistic therapeutic combinations represents a promising avenue for future research.

Synergistic interactions can lead to enhanced efficacy, reduced dosages of individual drugs (thereby minimizing toxicity), and the overcoming of drug resistance mechanisms. nih.gov Given the diverse potential biological activities of phenylpiperazine derivatives, this compound could be a valuable component in multi-drug regimens. nih.gov

Future studies should explore the combination of "Piperazine, 1-nicotinoylmethyl-4-phenyl-" with existing therapeutic agents across various disease models. For instance:

In Oncology: Combining it with established chemotherapeutic agents or targeted therapies could enhance cancer cell killing and overcome resistance. Studies on other phenylpiperazine derivatives have already explored synergistic effects with drugs like doxorubicin. nih.gov

In Infectious Diseases: Its potential antimicrobial activity could be potentiated when used in conjunction with existing antibiotics or antifungals, particularly against drug-resistant strains.

In Neuropsychiatry: Combination with current antidepressants or antipsychotics could lead to improved symptom control and a faster onset of action.

The identification of synergistic combinations can be facilitated by high-throughput screening and computational modeling approaches that can predict potential drug-drug interactions. plos.org A systematic evaluation of such combinations will be crucial in unlocking the full therapeutic potential of "Piperazine, 1-nicotinoylmethyl-4-phenyl-".

Q & A

Q. What structural insights explain the reduced cardiotoxicity of 1-nicotinoylmethyl-4-phenylpiperazine compared to other piperazine derivatives?

- Methodological Answer :

- hERG Binding Assay : Measure IC₅₀ for hERG potassium channel inhibition (patch-clamp electrophysiology).

- Structural Analysis : The nicotinoyl group reduces basicity, lowering hERG affinity (predicted ΔG < -8 kcal/mol via docking). Compare to terfenadine (ΔG ~-10 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.